N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)23-10-8-14(20)17-16-19-18-15(22-16)13-3-2-9-21-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOGTZMSRPXHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The furan and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or oxadiazole rings.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its 5-(furan-2-yl)-1,3,4-oxadiazole core and p-tolylthio-propanamide side chain. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
*†Estimated based on structural similarity to analogues.
Key Observations:
Heterocyclic Core Modifications: The target compound’s furan-2-yl substitution on the oxadiazole (shared with LMM11 ) contrasts with thiazole (8d ) or aryl groups (4-methylphenyl in 8d, chlorophenyl in 7k ). LMM11’s benzamide substituent (vs. the target’s p-tolylthio) introduces a bulkier aromatic group, likely altering binding interactions in biological systems .
Side-Chain Variations: The p-tolylthio group in the target compound differs from piperidinyl-sulfonyl (8i ) or alkylthio chains (e.g., 8d’s thiazole). The sulfur atom in p-tolylthio may confer redox activity or influence lipophilicity.
Physicochemical Properties
- Melting Points :
- Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~341 g/mol) is lower than piperidinyl-sulfonyl derivatives (e.g., 8i: 516.63 g/mol ), implying better membrane permeability. However, the furan and thioether groups may balance hydrophilicity and lipophilicity.
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its effects.
Chemical Structure and Properties
The compound features a unique structure that includes a furan ring and an oxadiazole moiety, which are known for their biological significance. The presence of the thioether group (p-tolylthio) further enhances its chemical properties and potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, research indicates that compounds with similar structures exhibit strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and other Gram-positive organisms.
Table 1: Antimicrobial Efficacy of Related Oxadiazole Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazole | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| 5-Nitrofuran-2-yl oxadiazole | Candida albicans | 16 µg/mL |
These findings suggest that this compound may possess significant antimicrobial activity, potentially making it useful in treating infections caused by resistant bacteria.
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies have shown that certain oxadiazole derivatives can selectively induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| L929 (Normal Fibroblast) | >100 | 95 |
| A549 (Lung Cancer) | 45 | 70 |
| HepG2 (Liver Cancer) | 30 | 65 |
The data indicates that while the compound shows promising anticancer activity against specific cell lines such as A549 and HepG2, it maintains a relatively high safety profile in normal cells like L929.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of DNA Synthesis : Similar oxadiazole derivatives have been shown to interfere with nucleic acid synthesis in bacteria.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Biofilm Disruption : Some studies suggest that oxadiazole compounds can inhibit biofilm formation in bacterial cultures.
Case Studies
A notable study conducted on a series of oxadiazole derivatives demonstrated their potential as effective antimicrobial agents against multi-drug resistant strains. The study utilized both in vitro and in vivo models to assess efficacy and toxicity. Results indicated that compounds with a furan substituent exhibited enhanced activity compared to their non-furan counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
